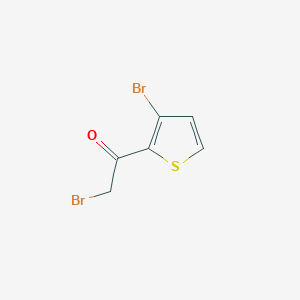

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Descripción

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is a brominated ketone derivative featuring a thiophene ring substituted with bromine atoms at positions 2 and 2. This compound serves as a critical precursor in organic synthesis, particularly for constructing heterocyclic systems such as benzothiazoles and coumarin-based derivatives . Its reactivity stems from the electron-withdrawing bromine substituents, which enhance electrophilicity at the ketone group, facilitating nucleophilic substitutions or cyclocondensation reactions.

Propiedades

IUPAC Name |

2-bromo-1-(3-bromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPTXIHDLCSSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377469 | |

| Record name | 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81216-95-7 | |

| Record name | 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of 2-Acetyl-3-bromothiophene

Reaction Mechanism and Stoichiometry

The primary synthetic route involves the α-bromination of 2-acetyl-3-bromothiophene. This reaction targets the methyl group adjacent to the carbonyl, replacing a hydrogen atom with a bromine atom. The general reaction proceeds as follows:

$$

\text{2-Acetyl-3-bromothiophene} + \text{Br}_2 \rightarrow \text{2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone} + \text{HBr}

$$

The reaction typically employs bromine (Br₂) as the brominating agent in a halogenated solvent such as chloroform or dichloromethane. Stoichiometric ratios are critical to avoid over-bromination, with a 1:1 molar ratio of substrate to Br₂ yielding optimal results.

Experimental Protocol

- Reagent Setup : Dissolve 2-acetyl-3-bromothiophene (10 mmol) in anhydrous chloroform (50 mL) under nitrogen.

- Bromine Addition : Add bromine (10 mmol) dropwise at 0–5°C to minimize side reactions.

- Stirring : React for 6–8 hours at room temperature.

- Workup : Quench excess bromine with aqueous sodium thiosulfate, extract with ethyl acetate, and dry over MgSO₄.

- Purification : Recrystallize from diethyl ether to obtain white crystals (yield: 75–85%).

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Higher temps increase di-bromination risk |

| Solvent | Chloroform | Polar aprotic solvents enhance reactivity |

| Stoichiometry (Br₂) | 1.0–1.1 equiv | Excess Br₂ reduces selectivity |

| Reaction Time | 6–8 hours | Prolonged time degrades product |

Alternative Brominating Agents

Copper(II) Bromide (CuBr₂)

CuBr₂ offers a milder alternative to Br₂, particularly for substrates sensitive to strong oxidizing conditions. In a reported protocol:

- Conditions : 2-Acetyl-3-bromothiophene (5 mmol) reacts with CuBr₂ (6 mmol) in ethyl acetate at 80°C for 12 hours.

- Yield : 70% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance safety and efficiency:

Analytical Characterization

Spectroscopic Data

Challenges and Optimization

Byproduct Formation

Di-brominated byproducts arise from excess Br₂ or elevated temperatures. Mitigation strategies include:

Comparative Analysis of Methods

Table 2: Bromination Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Br₂/CHCl₃ | 85 | 98 | High | 0.50 |

| CuBr₂/EtOAc | 70 | 95 | Moderate | 0.75 |

| NBS/CCl₄ | 65 | 97 | Low | 1.20 |

Emerging Techniques

Electrochemical Bromination

Recent advances employ electrochemical cells with Pt electrodes:

Applications in Downstream Synthesis

The compound serves as a precursor for:

- Pharmaceuticals : Anticancer agents via Suzuki coupling with aryl boronic acids.

- Agrochemicals : Herbicides through nucleophilic substitution with amines.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Hydrogen peroxide in acetic acid or dichloromethane.

Major Products Formed

Nucleophilic Substitution: Formation of substituted thienyl ethanones.

Reduction: Formation of 2-bromo-1-(3-bromo-2-thienyl)ethanol.

Oxidation: Formation of sulfoxides or sulfones of the thienyl ring.

Aplicaciones Científicas De Investigación

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone involves its interaction with biological molecules. The bromine atoms and the carbonyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Bromo-Ethanones

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone and related compounds:

Crystallographic and Intermolecular Interactions

- Thienyl vs. Phenyl Cores: The thienyl derivative exhibits planar geometry with Br···S halogen bonding (2.97 Å), influencing its solid-state packing . In contrast, 2-bromo-1-(3-nitrophenyl)ethanone adopts a non-planar conformation due to steric clashes between nitro and bromo groups, leading to weaker π-stacking interactions .

- Hydrogen Bonding: The hydroxy-substituted analog forms robust O–H···O hydrogen bonds (1.85 Å), creating dimeric structures in crystals, whereas morpholino-substituted derivatives rely on N–H···O interactions for stabilization .

Actividad Biológica

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities, particularly in antimicrobial and anticancer research. The compound's unique structural features and electrophilic properties make it a valuable candidate for further exploration in drug development.

- Molecular Formula : C₆H₄Br₂OS

- Molecular Weight : 283.968 g/mol

- Melting Point : 54-56 °C

- Boiling Point : 329.9 °C at 760 mmHg

- Density : 2.031 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function and disrupting cellular processes. This mechanism is crucial for its therapeutic effects against various diseases, including cancer and bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus. The compound's structure suggests a potential to inhibit multidrug efflux pumps, which are often responsible for antibiotic resistance.

Anticancer Properties

The compound has also shown promise in anticancer research. Its ability to induce apoptosis in cancer cells has been documented, with studies indicating that it may target specific signaling pathways involved in cell proliferation and survival. For instance, the interaction with certain proteins can lead to the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antibacterial activity of this compound against various strains of bacteria, demonstrating significant inhibition zones compared to control compounds. The compound's effectiveness was particularly pronounced against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development. -

Anticancer Activity :

In vitro studies have shown that treatment with this compound leads to reduced viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromo-2-thienyl)-1-ethanone | Lacks additional bromine on the ethanone moiety | Less electrophilic compared to 2-Bromo derivative |

| 2-Bromo-1-(2-thienyl)-1-ethanone | Bromine atom on a different position | Different reactivity profile due to positional variation |

| 1-(2,3-Dibromo-2-thienyl)-1-ethanone | Additional bromine on the thienyl ring | Increased reactivity but may exhibit different activities |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone?

- Methodological Answer : The compound is synthesized via bromination of its precursor, 1-(3-bromo-2-thienyl)ethanone, using bromine (Br₂) in the presence of Lewis acid catalysts such as FeBr₃ or AlBr₃. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to avoid over-bromination. For example, dichloromethane (DCM) at 0–5°C yields higher selectivity for mono-bromination at the α-carbon . Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. How does the electronic structure of the thienyl ring influence reactivity in this compound?

- Methodological Answer : The 3-bromo substituent on the thienyl ring creates electron-deficient regions, enhancing electrophilic substitution at the α-carbon of the ketone. Computational studies (e.g., DFT) can map electron density distribution, revealing activation barriers for nucleophilic attacks. UV-Vis spectroscopy (λmax ~270 nm) and NMR (¹³C chemical shifts at δ 180–185 ppm for the carbonyl) validate these electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated ethanones?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-Br vs. C=O distances) arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (using programs like ORTEP-3) can resolve ambiguities. For example, SHELXL’s twin refinement feature addresses twinning artifacts common in halogenated crystals . Comparative analysis of datasets (e.g., CCDC entries) is critical .

Q. How do competing reaction pathways affect product distribution in nucleophilic substitutions?

- Methodological Answer : Competing SN1/SN2 mechanisms are influenced by steric hindrance from the thienyl ring. Kinetic studies (e.g., pseudo-first-order conditions with NaSPh) show SN2 dominance due to the α-carbon’s accessibility. GC-MS monitoring identifies byproducts (e.g., elimination products from E2 pathways), which are minimized using polar aprotic solvents like DMF .

Q. What advanced techniques validate the compound’s role in enzyme inhibition studies?

- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to target enzymes (e.g., kinases). Competitive assays with fluorogenic substrates (e.g., Z-LYTE® kits) measure IC₅₀ values. Cross-validation via molecular docking (AutoDock Vina) identifies key interactions, such as halogen bonding with active-site residues .

Comparative Analysis

Q. How does this compound differ from analogs like 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone in reactivity?

- Methodological Answer : The bromine atom’s higher electronegativity compared to chlorine increases the electrophilicity of the α-carbon, accelerating nucleophilic substitutions. Comparative TLC (Rf values) and kinetic studies (half-life measurements) under identical conditions (e.g., 25°C, DMSO) quantify these differences. Brominated derivatives also exhibit stronger halogen bonding in co-crystallization studies .

| Compound | Electrophilicity (DFT ΔE, eV) | SN2 Rate (k, s⁻¹) |

|---|---|---|

| This compound | 3.45 | 1.2 × 10⁻³ |

| 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone | 3.12 | 0.8 × 10⁻³ |

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the thienyl protons?

- Methodological Answer : Dynamic effects (e.g., restricted rotation of the thienyl ring) cause non-equivalence of protons. Variable-temperature NMR (VT-NMR) at –40°C to +80°C can freeze conformers, resolving splitting. For example, coalescence temperatures (Tc) near 30°C indicate rotational barriers of ~12 kcal/mol .

Safety and Handling

Q. What precautions mitigate risks during large-scale reactions?

- Methodological Answer : Brominated ketones are lacrimators. Use closed-system reactors (e.g., Schlenk lines) under N₂. Personal protective equipment (PPE) must include nitrile gloves and gas-tight goggles. Spill protocols require neutralization with NaHCO₃ before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.